4-(3-Hydroxypropyl)benzonitrile
Overview
Description
4-(3-Hydroxypropyl)benzonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by a benzene ring substituted with a hydroxypropyl group and a nitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-(3-Hydroxypropyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of dyes, polymers, and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Hydroxypropyl)benzonitrile involves the reduction of 3-(4-cyanophenyl)propanoic acid using borane-tetrahydrofuran (BH3-THF) complex. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature overnight .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the conversion of benzoic acids to their corresponding nitriles. This can be achieved through dehydration reactions using reagents such as thionyl chloride in benzene or toluene . Another green synthesis approach involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(3-Formylpropyl)benzonitrile or 4-(3-Carboxypropyl)benzonitrile.
Reduction: 4-(3-Aminopropyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the electrophile used.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxypropyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various chemical reactions. These interactions can influence biochemical pathways and enzyme activities, making it a valuable compound in research .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxypropyl)benzaldehyde
- 4-(3-Hydroxypropyl)benzoic acid
- 4-(3-Aminopropyl)benzonitrile
Uniqueness
4-(3-Hydroxypropyl)benzonitrile is unique due to the presence of both a hydroxypropyl group and a nitrile group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(3-hydroxypropyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYBKFKTWXZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454565 | |
Record name | 4-(3-hydroxypropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83101-12-6 | |
Record name | 4-(3-hydroxypropyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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